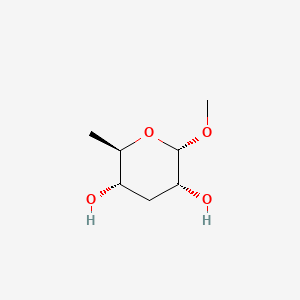
2-Benzothiazolamine, 6-chloro-4-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzothiazolamine, 6-chloro-4-nitro- is an organic compound with the molecular formula C7H5ClN2S It is a derivative of benzothiazole, characterized by the presence of a chloro group at the 6th position and a nitro group at the 4th position on the benzothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine, 6-chloro-4-nitro- typically involves the nitration of 2-Benzothiazolamine, 6-chloro-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 2-Benzothiazolamine, 6-chloro-4-nitro- can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzothiazolamine, 6-chloro-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and chloro groups influence the reactivity of the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
Oxidation: The major product is 2-Benzothiazolamine, 6-chloro-4-amino-.
Reduction: The major product is 2-Benzothiazolamine, 6-amino-4-nitro-.
Substitution: Various substituted benzothiazole derivatives can be formed depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Benzothiazolamine, 6-chloro-4-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzothiazolamine, 6-chloro-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further modifying the compound’s activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms, leading to its potential use as an antimicrobial and anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzothiazolamine, 6-chloro-: Lacks the nitro group, which significantly alters its reactivity and biological activity.
2-Benzothiazolamine, 4-nitro-: Lacks the chloro group, affecting its chemical properties and applications.
2-Benzothiazolamine, 6-chloro-4-amino-: The amino group provides different reactivity compared to the nitro group.
Uniqueness
2-Benzothiazolamine, 6-chloro-4-nitro- is unique due to the presence of both chloro and nitro groups on the benzothiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
26488-55-1 |
|---|---|
Fórmula molecular |
C7H4ClN3O2S |
Peso molecular |
229.64 g/mol |
Nombre IUPAC |
6-chloro-4-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H4ClN3O2S/c8-3-1-4(11(12)13)6-5(2-3)14-7(9)10-6/h1-2H,(H2,9,10) |
Clave InChI |
ZEKNJAQJEFFEHM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C(=C1[N+](=O)[O-])N=C(S2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


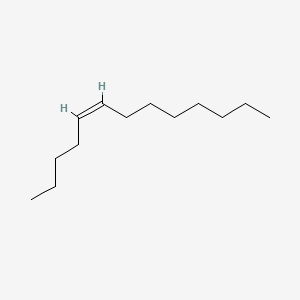
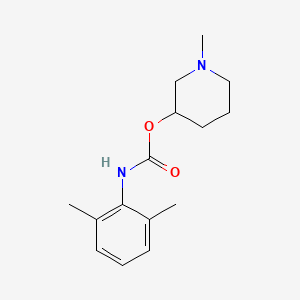
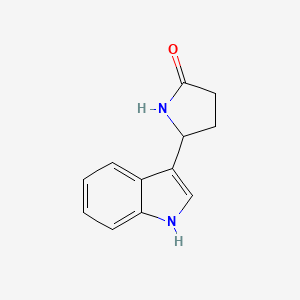
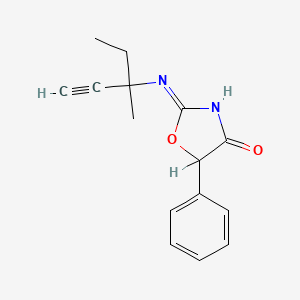
![4-[(6-Methoxypyridazin-3-yl)amino]naphthalene-1,2-dione](/img/structure/B14685038.png)
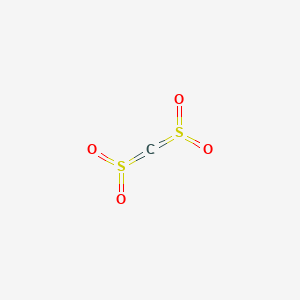
![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate](/img/structure/B14685056.png)
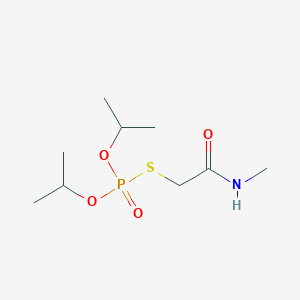
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
![Naphthalen-1-yl methyl[(4-methylphenyl)sulfanyl]carbamate](/img/structure/B14685078.png)
![Naphthalene, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14685084.png)
